molecular formula C14H21N3 B7904883 2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane

2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane

Cat. No.: B7904883
M. Wt: 231.34 g/mol
InChI Key: YWWQUBWDNCVHST-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a pyridine moiety attached to a 2,8-diazaspiro[4.5]decane scaffold. This structure combines the rigidity of the spirocyclic system with the aromatic and hydrogen-bonding capabilities of pyridine, making it a valuable intermediate in medicinal chemistry, particularly for targeting enzymes or receptors requiring dual pharmacophoric features.

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-2-13(10-16-6-1)11-17-9-5-14(12-17)3-7-15-8-4-14/h1-2,6,10,15H,3-5,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWQUBWDNCVHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane can be achieved through several synthetic routes. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a dearomatizing cyclization process . This reaction typically employs ethyl bromodifluoroacetate as a reagent and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes a copper-catalyzed Csp3-H oxidation, where water acts as the oxygen source . The detailed molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs and Their Substitutions
Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Synthesis Features
8-(3,5-Dichloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one 3,5-Dichloropyridine at N8; ketone at C1 C₁₃H₁₄Cl₂N₃O 314.18 g/mol Microwave-assisted coupling (220°C)
2-Benzyl-2,8-diazaspiro[4.5]decane Benzyl at N2 C₁₅H₂₂N₂ 230.35 g/mol Alkylation of spirocyclic amine
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride 4-Chlorobenzyl at N2; ketone at C3 C₁₅H₂₀Cl₂N₂O 315.24 g/mol Hydrochloride salt formation
8-Cyclobutyl-2-methyl-3-(morpholine-4-carbonyl)-2,8-diazaspiro[4.5]decane Cyclobutyl at N8; morpholine-carbonyl at C3 C₁₉H₃₀N₃O₂ 340.47 g/mol Functionalization via amide coupling
2-Boc-2,8-diazaspiro[4.5]decane Boc (tert-butyloxycarbonyl) at N2 C₁₃H₂₃N₂O₂ 257.33 g/mol Protection of secondary amine

Key Observations :

  • Microwave Synthesis : The dichloropyridine derivative (Table 1, Row 1) was synthesized under microwave irradiation at 220°C, highlighting efficient coupling methods for sterically hindered substrates .
  • Salt Formation : Hydrochloride salts (e.g., Table 1, Row 3) improve solubility and stability, critical for pharmaceutical formulations .
  • Functionalization : Morpholine-carbonyl and cyclobutyl groups (Row 4) demonstrate the scaffold’s adaptability for enhancing target binding or pharmacokinetics .

Physicochemical Properties

Substituents significantly alter properties such as solubility, lipophilicity, and stability:

Table 2: Physicochemical Data for Selected Analogs
Compound Name Density Boiling Point Solubility LogP (Predicted)
2-Benzyl-2,8-diazaspiro[4.5]decane 1.07 g/cm³ 340.8°C Low in water 3.2 (est.)
8-(3,5-Dichloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one N/A N/A Soluble in EtOAc 2.8 (est.)
2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride N/A N/A >10 mM in DMSO 1.5 (est.)

Key Observations :

  • Lipophilicity : Benzyl and chlorobenzyl substituents (LogP ~3.2) increase hydrophobicity, whereas morpholine-carbonyl groups (LogP ~1.5) enhance water solubility .
  • Salt Effects : Hydrochloride derivatives (e.g., Table 2, Row 3) exhibit improved aqueous solubility, crucial for in vivo applications .

Key Observations :

  • WNT Inhibition : The dichloropyridine analog’s electron-withdrawing groups enhance binding to WNT pathway components .
  • Kinase Targeting : Morpholine-carbonyl groups may improve ATP-binding pocket interactions in kinases .

Biological Activity

2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyridine ring and a diazaspirodecane core, which contribute to its diverse pharmacological profiles. Research into its biological activity has indicated potential applications in areas such as antimicrobial therapy, cancer treatment, and cardiovascular health.

  • Molecular Formula : C14H21N3
  • Molecular Weight : 231.3366 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1369000-49-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs) that play a role in regulating blood pressure and inflammation .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the pyridine moiety is thought to enhance the compound's ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

In a study evaluating various spirocyclic compounds, it was found that derivatives of 2,8-diazaspiro[4.5]decane demonstrated significant cytotoxic effects against cancer cell lines such as PC3 (prostate cancer) and DU145 . The mechanism involved apoptosis induction through the activation of caspases and DNA damage pathways.

Cardiovascular Effects

The compound has shown promise as an antihypertensive agent by inhibiting sEH, leading to increased levels of EETs, which are known to promote vasodilation and reduce blood pressure . Animal studies have demonstrated that oral administration of sEH inhibitors derived from this scaffold significantly reduced blood pressure in spontaneously hypertensive rats.

Case Studies

StudyFindings
Anticancer Study Compounds similar to this compound exhibited IC50 values indicating potent cytotoxicity against PC3 cells at concentrations as low as 26.43 μg/mL after 72 hours .
Hypertension Study In spontaneously hypertensive rats, administration of sEH inhibitors based on diazaspirodecane reduced mean arterial pressure significantly compared to controls .

Comparison with Similar Compounds

The unique spirocyclic structure of this compound distinguishes it from other pyridine derivatives. For instance:

CompoundStructureBiological Activity
2-(Pyridin-2-yl) Pyrimidine Derivatives Similar pyridine ringAntifibrotic properties
Difluoroalkylated 2-azaspiro[4.5]decane Derivatives Similar spiro structureAntimicrobial activity

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